molecular formula C9H23N3 B15145752 (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine

Cat. No.: B15145752
M. Wt: 173.30 g/mol
InChI Key: NJSXCYXLIKUBNX-UHFFFAOYSA-N
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Description

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C9H23N3. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions for this process usually involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are typically amides or nitriles, depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amines with various alkyl groups.

Scientific Research Applications

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amine groups provide versatility in synthesis and functionalization, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine

InChI

InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3

InChI Key

NJSXCYXLIKUBNX-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCCN(C)C)N

Origin of Product

United States

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